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Compound of Interest

Compound Name: SPP-86

Cat. No.: B610952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of SPP-86, a

potent inhibitor of the RET (Rearranged during Transfection) tyrosine kinase. The performance

of SPP-86 is objectively compared with other notable RET inhibitors, supported by available

experimental data. This document aims to serve as a valuable resource for researchers in

oncology and drug discovery by presenting a clear comparison of these compounds, detailing

the experimental methodologies for kinase profiling, and illustrating the relevant biological

pathways.

Kinase Inhibitor Selectivity Comparison
The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of SPP-86
and a selection of other clinically relevant RET inhibitors. The data has been compiled from

various scientific publications and databases to provide a comparative overview. It is important

to note that direct comparisons of IC50 values across different studies should be interpreted

with caution due to potential variations in experimental conditions.
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Kinase
Target

SPP-86
(IC50, nM)

Vandetanib
(IC50, nM)

Cabozantini
b (IC50, nM)

Selpercatini
b (IC50, nM)

Pralsetinib
(IC50, nM)

RET 8 130 4 0.92 - 67.8 <0.5

VEGFR2

(KDR)
- 40 0.035 >1000 >1000

VEGFR3

(Flt4)
<400 110 6 - -

MET - - 1.3 - -

EGFR - 500 - - -

EphA1 <400 - - - -

FGFR1 <400 >1100 >5294 >1000

Inhibited at

higher

concentration

s

FGFR2 - - - >1000

Inhibited at

higher

concentration

s

Lck <400 - - - -

Yes <400* - - - -

KIT - >10000 4.6 - -

FLT3 - - 11.3 -

Inhibited at

higher

concentration

s

AXL - - 7 - -

TIE2 - >1100 14.3 - -

JAK1/2 - - - - Inhibited at

higher
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concentration

s

TRKA/C - - - -

Inhibited at

higher

concentration

s

PDGFRβ - >1100 234 -

Inhibited at

higher

concentration

s

Note: The Alao et al. (2014) publication states that SPP-86 inhibits EphA1, FGFR1, Flt4, Lck,

and Yes at concentrations below 0.4 μM (400 nM). Specific IC50 values for these kinases were

not provided.

Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiolabeled ATP Filter
Binding Assay)
This protocol outlines a common method for determining the in vitro potency of kinase

inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound

(e.g., SPP-86) against a panel of purified protein kinases.

Principle: The assay measures the incorporation of a radiolabeled phosphate group from [γ-

³³P]ATP into a specific peptide or protein substrate by the kinase. The amount of radioactivity

incorporated is proportional to the kinase activity. The presence of an inhibitor will reduce the

amount of incorporated radioactivity.

Materials:

Purified recombinant kinases

Specific peptide or protein substrates for each kinase
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Test compound (e.g., SPP-86) dissolved in DMSO

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM

DTT)

[γ-³³P]ATP (radiolabeled adenosine triphosphate)

Unlabeled ATP

Phosphocellulose filter plates (e.g., Millipore MultiScreen)

Wash buffer (e.g., 0.5% phosphoric acid)

Scintillation counter or phosphorimager

Procedure:

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further

dilute these into the kinase assay buffer to the desired final concentrations.

Reaction Setup: In a 96-well plate, add the following components in order:

Kinase assay buffer

Test compound dilution (or DMSO for control)

Purified kinase enzyme

Substrate

Pre-incubation: Gently mix and incubate the plate at room temperature for a defined period

(e.g., 10-15 minutes) to allow the compound to bind to the kinase.

Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-

³³P]ATP to each well. The final ATP concentration should be close to the Km value for each

specific kinase.
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Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific

duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution

(e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The

phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will pass

through.

Washing: Wash the filter plate multiple times with the wash buffer to remove any remaining

unbound radiolabeled ATP.

Signal Detection: After drying the filter plate, measure the radioactivity in each well using a

scintillation counter or a phosphorimager.

Data Analysis:

Subtract the background radioactivity (from wells with no enzyme) from all other

measurements.

Calculate the percentage of kinase inhibition for each compound concentration relative to

the DMSO control.

Plot the percentage inhibition against the logarithm of the compound concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations
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Caption: RET signaling pathway and points of inhibition.
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Caption: Experimental workflow for kinase selectivity profiling.
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To cite this document: BenchChem. [Kinase Selectivity Profile of SPP-86: A Comparative
Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610952#kinase-selectivity-profiling-of-spp-86]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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